molecular formula C7H12O3 B1626402 Ethyl 2-(oxetan-2-yl)acetate CAS No. 96516-90-4

Ethyl 2-(oxetan-2-yl)acetate

Cat. No. B1626402
CAS RN: 96516-90-4
M. Wt: 144.17 g/mol
InChI Key: KUYFAJSMQUSUCX-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-2-yl)acetate is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of oxetane derivatives, including Ethyl 2-(oxetan-2-yl)acetate, has been explored in various studies . One method involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(oxetan-2-yl)acetate is represented by the InChI code 1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of a three-membered oxetane ring attached to an ethyl acetate group.


Chemical Reactions Analysis

The reactivity of oxetane derivatives has been a subject of interest in recent years . For instance, the formation of the oxetane ring from an epoxide requires moderate heating and has been modeled computationally . Furthermore, enantioenriched chiral oxetanes have been accessed from enantioenriched epoxides with full retention of enantiomeric purity .


Physical And Chemical Properties Analysis

Ethyl 2-(oxetan-2-yl)acetate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Marine Fungal Compounds

Research on marine fungi, specifically Penicillium sp., has led to the identification of new compounds, highlighting the potential of ethyl 2-(oxetan-2-yl)acetate derivatives in discovering bioactive substances with unique structures. These compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate and related molecules, demonstrate the vast chemical diversity accessible from marine organisms and their potential applications in drug discovery and natural product chemistry (Wu et al., 2010).

Anticancer Activity

A newly synthesized quinazolinone-based derivative, utilizing an ethyl 2-(oxetan-2-yl)acetate framework, has shown potent cytotoxic activity against various human cancer cell lines. This highlights its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating the compound's relevance in developing new anticancer therapies (Riadi et al., 2021).

Corrosion Inhibition

Ethyl 2-(oxetan-2-yl)acetate derivatives have been studied for their corrosion inhibition properties on copper in nitric acid, demonstrating the relationship between molecular structure and inhibition efficiency. This research supports the potential application of these compounds in protecting metals from corrosion, thus benefiting various industrial processes (Zarrouk et al., 2014).

Peptide Synthesis Enhancement

Oxyma, a related compound, has been identified as an efficient additive for peptide synthesis, showing superior performance to traditional additives and minimizing racemization. This discovery is significant for pharmaceutical and biochemical research, where peptide synthesis is crucial (Subirós‐Funosas et al., 2009).

Catalytic Applications

Studies on palladium-gold alloy catalysts for the acetoxylation of ethylene to vinyl acetate have revealed the promotional effect of gold, with ethyl 2-(oxetan-2-yl)acetate derivatives playing a role in the reaction mechanism. This research contributes to our understanding of catalyst design and optimization for industrial chemical processes (Chen et al., 2005).

Microbial Production of Ethyl Acetate

Exploring sustainable methods for producing ethyl acetate, a study focuses on the microbial conversion of biomass-derived sugars into ethyl acetate, offering an environmentally friendly alternative to traditional chemical synthesis. This approach not only aligns with green chemistry principles but also provides a pathway for renewable resource utilization in chemical manufacturing (Zhang et al., 2020).

Safety and Hazards

Ethyl 2-(oxetan-2-yl)acetate is classified under the GHS07 hazard class . The compound may cause harm if swallowed (H302) and should be handled with care . It is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

Future Directions

The utility of oxetanes in drug discovery has been recognized, with over a dozen oxetane-containing drugs having progressed to different phases of clinical trials . The future of Ethyl 2-(oxetan-2-yl)acetate and similar compounds may lie in their potential applications in medicinal chemistry, particularly if one of these drugs gains FDA approval .

Mechanism of Action

Target of Action

Ethyl 2-(oxetan-2-yl)acetate is a heterocyclic compound It’s known that oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

It’s known that oxetane rings can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that Ethyl 2-(oxetan-2-yl)acetate may interact with its targets through similar mechanisms.

Biochemical Pathways

The synthesis of oxetane rings involves various biochemical reactions, including the horner–wadsworth–emmons reaction and aza-michael addition . These reactions suggest that Ethyl 2-(oxetan-2-yl)acetate may affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

It’s known that oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . This suggests that Ethyl 2-(oxetan-2-yl)acetate may have similar effects.

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

properties

IUPAC Name

ethyl 2-(oxetan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)5-6-3-4-10-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYFAJSMQUSUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539680
Record name Ethyl (oxetan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(oxetan-2-yl)acetate

CAS RN

96516-90-4
Record name Ethyl (oxetan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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